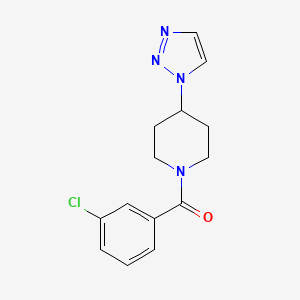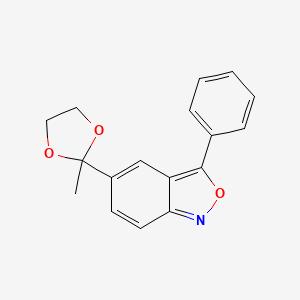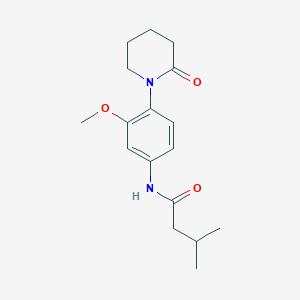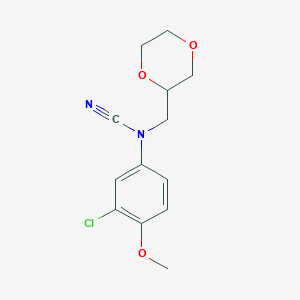![molecular formula C17H21N3O5 B2881210 4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021093-80-0](/img/structure/B2881210.png)
4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrrolo[3,4-d]pyrimidine derivative. Pyrrolopyrimidines are a class of compounds that have been studied for their potential biological activities . The presence of the 3,4-dimethoxyphenyl and 2-hydroxypropyl groups could potentially influence the compound’s properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrrolopyrimidine core, with the 3,4-dimethoxyphenyl and 2-hydroxypropyl groups attached at specific positions. The exact structure would depend on the locations of these groups on the pyrrolopyrimidine core .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrolopyrimidine core and the attached groups. The 3,4-dimethoxyphenyl group could potentially participate in electrophilic aromatic substitution reactions, while the 2-hydroxypropyl group could potentially be involved in nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the ether groups in the 3,4-dimethoxyphenyl group and the alcohol group in the 2-hydroxypropyl group) would affect properties like solubility, melting point, and reactivity .科学的研究の応用
Photoluminescent Materials
A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which share a structural resemblance to the queried compound, have been synthesized. These polymers exhibit strong photoluminescence and good photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Crystal Structure Analysis
The structural analysis of racemic pyrimidine derivatives, which are structurally related to the queried compound, has been conducted. This research provides insights into the molecular arrangements and hydrogen bonding patterns, contributing to the field of crystallography and molecular design (Low et al., 2004).
Organic Synthesis and Derivatives
Studies on the synthesis of tetramic acids and their derivatives, including pyrrolidine-2,4-diones, offer insights into the chemical transformations and potential pharmaceutical applications of compounds similar to the one (Mulholland, Foster, & Haydock, 1972).
Tosylation and Maleimide Conversion
Research on the conversion of dihydroxypyrrolidine diones to maleimides through tosylation provides valuable knowledge for the synthesis of organic substances, medicinal chemistry, and drug development. This work underscores the importance of understanding the properties and synthesis pathways of pyrrolidine diones and maleimides (Yan et al., 2018).
Urease Inhibition
The synthesis and characterization of pyrimidine derivatives have been explored for their urease inhibition activity. Such studies are crucial for developing new pharmaceuticals targeting urease-related diseases (Rauf et al., 2010).
Nonlinear Optical Properties
Investigations into the photophysical properties and pH-sensing applications of pyrimidine-phthalimide derivatives highlight the potential of pyrimidine-based compounds in developing novel optical materials and sensors (Yan et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-9(21)7-20-8-11-14(16(20)22)15(19-17(23)18-11)10-4-5-12(24-2)13(6-10)25-3/h4-6,9,15,21H,7-8H2,1-3H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWWRXTXLHDWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2881133.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2881134.png)


![2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881137.png)
![methyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2881139.png)
![(1E,4E)-1-(4-chlorophenyl)-5-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]penta-1,4-dien-3-one](/img/structure/B2881140.png)



![(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2881145.png)

